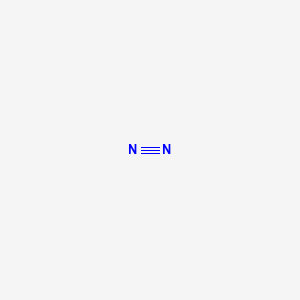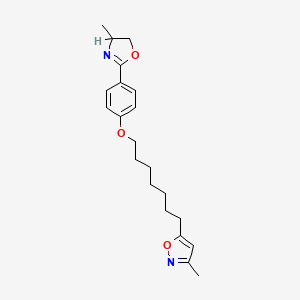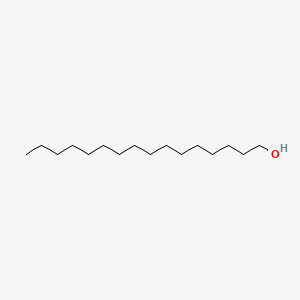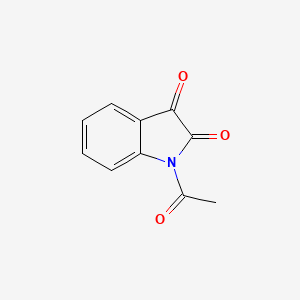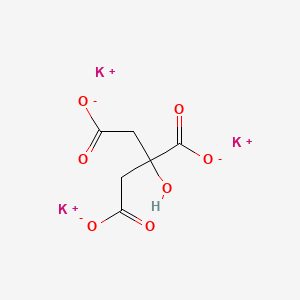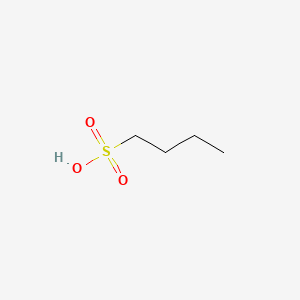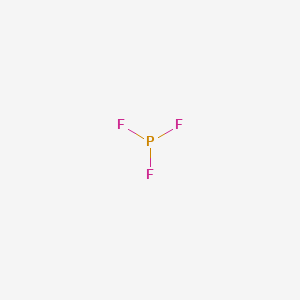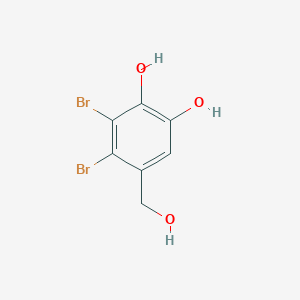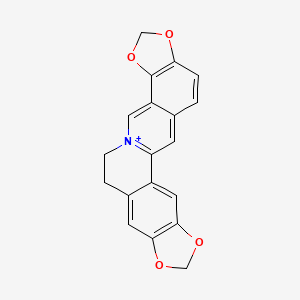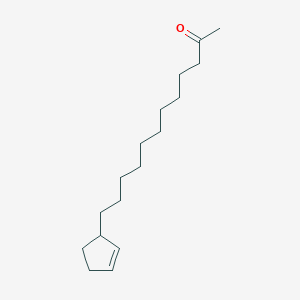
(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone is a ketone.
Applications De Recherche Scientifique
Cycloaddition Reactions
(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone is involved in various cycloaddition reactions. For example, it plays a role in carbocyclization reactions of 1-nitrocycloalkenes and cross-conjugated dienamines, leading to the synthesis of compounds with a cis-anti-cis backbone (Mezzetti et al., 1985).
Copper Coupling Reactions
This compound is also utilized in copper coupling reactions. It has been used in the reductive coupling of 1-chloro-2-iodoperfluorocyclobutene and cyclopentene, resulting in various dichloroperfluoro derivatives (Soulen et al., 1973).
Lewis Acid Catalysis
Lewis acid catalysis involving (+)-12-(2-Cyclopenten-1-yl)-2-dodecanone leads to cyclopentene sulfonamides. This process demonstrates its utility in creating complex cyclic structures with high diastereoselectivity (Mackay et al., 2014).
Synthesis of Unnatural Amino Acids
This compound is instrumental in the synthesis of specific unnatural amino acids, which are potential agents for Boron Neutron Capture Therapy (BNCT). This synthesis involves a series of reactions, including monoalkylation and cycloaddition (Srivastava et al., 1997).
Conjugation and Addition Reactions
The compound's utility in the field of synthetic organic chemistry is significant, particularly in conjugation and addition reactions with various nucleophiles. This versatility showcases its importance in creating diverse organic compounds (Nájera et al., 2019).
Catalysis in Organic Synthesis
It's involved in hydroformylation of alkenes using Rhodium-based catalysts. This process is crucial for producing aldehydes from alkenes in an industrial setting (Liu et al., 1999).
Applications in Photoreactive Materials
This compound is involved in the preparation of photoreactive materials, demonstrating potential use in biological applications such as binding phospholipids to membrane proteins (McGarvey et al., 1992).
Synthesis of Alkoxycarbonylmethylene Compounds
It has been used in synthesizing 12-alkoxycarbonylmethylene-1,15-pentadecanolides, a class of compounds with potential fungicidal activity (Li et al., 2007).
Propriétés
Numéro CAS |
6938-16-5 |
|---|---|
Nom du produit |
(+)-12-(2-Cyclopenten-1-yl)-2-dodecanone |
Formule moléculaire |
C17H30O |
Poids moléculaire |
250.4 g/mol |
Nom IUPAC |
12-cyclopent-2-en-1-yldodecan-2-one |
InChI |
InChI=1S/C17H30O/c1-16(18)12-8-6-4-2-3-5-7-9-13-17-14-10-11-15-17/h10,14,17H,2-9,11-13,15H2,1H3 |
Clé InChI |
AMSKYRSZBKQWMU-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCCCCCCCCC1CCC=C1 |
SMILES canonique |
CC(=O)CCCCCCCCCCC1CCC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




